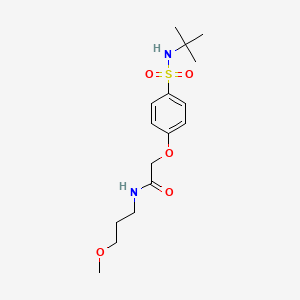![molecular formula C24H26N2O3S B7715403 N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as APMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. APMSA is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX enzymes, N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects. N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its low potency and selectivity, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide. One direction is to explore its potential as a fluorescent probe in biochemical assays. Another direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide and its potential side effects.
Méthodes De Synthèse
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is synthesized through a multi-step process that involves the reaction of 3-acetylphenyl isocyanate with N-(2-phenylethyl)methanesulfonamide. The reaction results in the formation of N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been studied for its potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has also been studied for its potential use as a fluorescent probe in biochemical assays.
Propriétés
IUPAC Name |
N-benzhydryl-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-30(28,29)26(18-17-20-11-5-2-6-12-20)19-23(27)25-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24H,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIKUERPSQXQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)


![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)



![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)


![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)